molecular formula C20H25N3O3S2 B12157115 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B12157115
M. Wt: 419.6 g/mol
InChI Key: YQVMKMRRSCNOCA-UHFFFAOYSA-N
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Description

The compound 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a structurally complex molecule featuring a tricyclic core with sulfur and nitrogen heteroatoms, a prop-2-en-1-yl substituent, and a tetrahydrofuran-derived side chain. Its synthesis likely involves multi-step reactions, including cyclization, sulfanyl group incorporation, and amide coupling, as inferred from analogous procedures in thiazolidinone and oxadiazole syntheses .

Properties

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H25N3O3S2/c1-2-9-23-19(25)17-14-7-3-4-8-15(14)28-18(17)22-20(23)27-12-16(24)21-11-13-6-5-10-26-13/h2,13H,1,3-12H2,(H,21,24)

InChI Key

YQVMKMRRSCNOCA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic systems and sulfur-containing heterocycles.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules such as proteins and nucleic acids is of particular interest.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of other complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism by which 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares key structural features with several classes of bioactive molecules:

Compound Class Structural Similarities Key Differences
Thiadiazole derivatives Sulfur-containing heterocycles; acetamide linkages (e.g., SPECIFIC TESTS compounds in ) Lack of tricyclic framework; simpler substitution patterns
Oxadiazole-sulfanyl acetamides Sulfanyl bridges, amide bonds (e.g., compounds in ) Replacement of oxadiazole with a tricyclic system; addition of oxolane side chain
Coumarin-thiazolidinone hybrids Thioether linkages, heterocyclic cores (e.g., ) Absence of coumarin moiety; increased complexity in the tricyclic scaffold

The tricyclic core in the target compound introduces steric and electronic constraints that may enhance target binding specificity compared to monocyclic analogues .

Bioactivity and Mechanism

  • Thiadiazole-acetamides (e.g., ) exhibit antibacterial activity by inhibiting penicillin-binding proteins.
  • Oxadiazole-sulfanyl derivatives (e.g., ) show anticancer properties via apoptosis induction or ferroptosis modulation .
  • Tricyclic sulfur-nitrogen systems are associated with kinase inhibition due to their ability to occupy hydrophobic pockets .

The prop-2-en-1-yl group may enhance membrane permeability, while the oxolane side chain could improve solubility—a critical factor in bioavailability compared to less polar analogues .

Computational and Structural Insights

Clustering algorithms (e.g., Jarvis-Patrick, Butina) would classify this compound within a cluster of sulfur-rich, polycyclic amides . Its topological polar surface area (TPSA) and logP values likely differ significantly from simpler sulfanyl-acetamides, impacting pharmacokinetics.

Biological Activity

The compound 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a complex molecular structure with potential biological activities, particularly in oncology and antimicrobial applications. This article aims to explore its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure

The compound features a unique bicyclic structure with a thiazole moiety and an acetamide functional group, which are known to enhance biological activity through various mechanisms.

Cytotoxicity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds similar to the target compound have been evaluated using the MTT assay against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Notably, derivatives containing thiadiazole structures demonstrated enhanced cytotoxicity with IC50 values ranging from 20 μM to 30 μM against HeLa cells .
CompoundCell LineIC50 (μM)
3dHeLa29
4HCC706.57
4MCF12A9.41

The proposed mechanism of action for compounds related to the target includes:

  • DNA Intercalation : Some derivatives have shown the ability to bind and intercalate with DNA, disrupting replication processes.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving similar compounds, leading to programmed cell death in cancer cells.

Study on Thiadiazole Derivatives

In a comprehensive study on thiadiazole derivatives, researchers synthesized several compounds and tested their cytotoxic effects on HeLa cells. The results indicated that modifications in the side chains significantly influenced the cytotoxic potency:

  • Findings : The introduction of lipophilic groups enhanced the interaction with cellular membranes, increasing the uptake and subsequent cytotoxicity .

Antimicrobial Activity

Similar compounds have also been assessed for antimicrobial properties. For instance, certain derivatives displayed activity against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity beyond anticancer effects.

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